6-Phenyl-5,6-dihydro-4H-1,3-oxazine
Description
Properties
CAS No. |
13156-34-8 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
6-phenyl-5,6-dihydro-4H-1,3-oxazine |
InChI |
InChI=1S/C10H11NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,8,10H,6-7H2 |
InChI Key |
GDGONBKQNVWRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=COC1C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Autocyclo-O-Alkylation of N-(3-Bromopropyl)amides
Reaction Mechanism and Conditions
This method involves the intramolecular cyclization of N-(3-bromopropyl)amides under neutral conditions. Electron-donating substituents on the amide α-carbon enhance cyclization efficiency. For 6-phenyl derivatives, the starting material N-(3-bromopropyl)benzamide undergoes autocyclization in chloroform at room temperature, yielding 6-phenyl-5,6-dihydro-4H-1,3-oxazine hydrobromide.
Key Steps:
- Substrate Preparation : Synthesis of N-(3-bromopropyl)benzamide via acylation of 3-bromopropylamine with benzoyl chloride.
- Cyclization : Stirring in chloroform for 12–24 hours, followed by filtration and recrystallization from ethanol.
Optimization Notes:
Cyanogen Bromide-Mediated Cyclization of Amino Alcohols
Protocol from Patent Literature
A U.S. patent outlines the synthesis of 2-amino-5,6-dihydro-4H-1,3-oxazines using cyanogen bromide (CNBr). For 6-phenyl derivatives, 3-amino-1-phenyl-1-propanol is reacted with CNBr in methanol under basic conditions (sodium acetate).
Procedure:
- Amino Alcohol Synthesis : Reduction of β-phenylpropionitrile with lithium aluminum hydride (LiAlH₄) in ether yields 3-amino-1-phenyl-1-propanol.
- Cyclization :
Data Table:
| Starting Material | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Amino-1-phenyl-1-propanol | Sodium acetate | Methanol | 8 | 68 |
Microwave-Assisted Solvent-Free Synthesis
One-Pot Condensation of Carboxylic Acids and 3-Aminopropanol
Sharif University researchers developed a solvent-free method using microwave irradiation. For 6-phenyl derivatives, phenylacetic acid and 3-aminopropanol are condensed under catalytic conditions.
Steps:
- Reactants : Equimolar phenylacetic acid and 3-aminopropanol.
- Catalyst : Fly-ash:sulfuric acid (1:1 w/w).
- Conditions : Microwave irradiation (800 W, 3–4 minutes).
- Workup : Purification via silica gel chromatography (petroleum ether:ethyl acetate, 3:1).
Advantages:
Gold(I)-Catalyzed Denitrogenation Cyclization
Application to Azide Substrates
A recent study utilized gold(I) complexes (e.g., XPhosAu(NCCH₃)SbF₆) to catalyze the cyclization of α-propargyloxy-β-azido compounds. For 6-phenyl derivatives, 3-azido-1-phenyl-1-propanol undergoes 6-endo-dig cyclization.
Procedure:
- Substrate Synthesis : Azidation of 3-bromo-1-phenyl-1-propanol with sodium azide.
- Cyclization :
Yield**: 82% (with NTf₂⁻ counterion).
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-5,6-dihydro-4H-1,3-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce different functional groups onto the phenyl ring.
Scientific Research Applications
6-Phenyl-5,6-dihydro-4H-1,3-oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Phenyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, certain derivatives of oxazine have been shown to inhibit reverse transcriptase in HIV-1 .
Comparison with Similar Compounds
Structural and Functional Variations
Table 1: Substituent-Dependent Bioactivity of Selected 4H-1,3-Oxazine Derivatives
Table 2: Physical and Spectral Data of Selected Derivatives
Pharmacological and Material Advantages Over Analogs
- Selectivity in Drug Design : 4H-1,3-oxazine derivatives outperform pyran analogs in kinase inhibition due to reduced off-target interactions. For instance, LTURM34 shows 10-fold higher selectivity for DNA-PK than NU7441 .
- Conformational Control in Peptides : Incorporation of the oxazine ring into peptidomimetics stabilizes s-cis rotamers of proline residues via n→π* interactions, enhancing structural rigidity .
- Polymer Applications : Unlike 2-oxazoline-based polymers, poly(2-alkyl-2-oxazine) derivatives exhibit superior thermoresponsive behavior and drug-loading capacity .
Limitations and Challenges
- Synthetic Complexity : Enantioselective synthesis of 6-phenyl derivatives requires specialized catalysts (e.g., chiral copper complexes), limiting scalability .
- Stability Issues : N-(3-bromopropyl)amide precursors for oxazine synthesis are prone to autocyclization, necessitating rapid purification .
- Activity-Selectivity Trade-offs : While halogenated derivatives (e.g., 4-bromophenyl) enhance antibacterial activity, they may reduce solubility .
Q & A
Q. What are the common synthetic routes for 6-phenyl-5,6-dihydro-4H-1,3-oxazine, and how do reaction conditions influence product selectivity?
Methodological Answer: this compound can be synthesized via the Boyer reaction , where 2-azidoalcohols react with aldehydes under acidic conditions. For example, benzaldehyde reacts with 1-azido-2-propanol in sulfuric acid to yield oxazine derivatives . Alternatively, Schmidt reactions of azido-epoxides can generate intermediates that rearrange into oxazines (e.g., via 1,2-alkyl shifts) . Solvent choice (e.g., toluene vs. dimethyl ether) and substrate substitution patterns significantly affect selectivity between aldehydes and ketones .
Q. How is NMR spectroscopy utilized to characterize this compound derivatives?
Methodological Answer: ¹H and ¹³C NMR are critical for structural elucidation. For example:
- ¹H NMR of 2-(4-chlorophenyl)-5,6-dihydro-4H-1,3-oxazine shows:
- ¹³C NMR confirms the C=N resonance at ~154.7 ppm (OCN) and aromatic carbons at 128–136 ppm .
IR spectroscopy complements NMR data, with C=N stretches observed at 1648–1665 cm⁻¹ .
Advanced Research Questions
Q. How do hetero-Diels-Alder reactions enable stereoselective synthesis of oxazine-containing polycyclic systems?
Methodological Answer: The hetero-Diels-Alder reaction between enimides and N-acylimines generates 5,6-dihydro-4H-1,3-oxazine intermediates, which undergo Brønsted acid-mediated rearrangements to form diastereoselective pyrimido[2,1-a]isoindole derivatives. For example, this method achieves three continuous stereocenters with high selectivity . Key factors include:
Q. What strategies exist for halogenating the oxazine ring, and how do electrophilic reagents influence product diversity?
Methodological Answer: Electrophilic halogenation using reagents like NXS (X = F, Cl, Br, I) enables selective functionalization. For example:
- N-Chlorosuccinimide (NCS) reacts with N-cinnamylbenzimidazoles to yield chlorinated dihydro-oxazines (up to 98% yield) .
- Stereochemical control is achieved via substrate preorganization, as seen in the synthesis of 5-bromo-6,6-difluoro derivatives using ICDA (intramolecular chaperone-assisted dual-anchoring) activation .
Q. How do copolymerization reactions involving oxazine derivatives expand their applications in materials science?
Methodological Answer: 5,6-Dihydro-4H-1,3-oxazines participate in zwitterionic copolymerization with electron-deficient monomers (e.g., acrylic acid). For example:
Q. What biological activities have been reported for this compound derivatives?
Methodological Answer:
- Antibacterial activity : Isoflavone-fused oxazine hybrids exhibit synergistic effects with ampicillin against resistant strains .
- Antitumor activity : Dihydro-1,3-oxazines condensed with aromatic rings show inhibitory effects in vitro .
- Neuropharmacological potential : Structural analogs (e.g., xylazine derivatives) act as α₂-adrenergic agonists, though off-target effects require careful evaluation .
Q. How are computational methods employed to predict the reactivity and stability of oxazine derivatives?
Methodological Answer:
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